2-Piperidin-4-yl-2H-pyrazol-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLYKKYZWBQKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349490 | |
| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957478-21-6 | |
| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Heterocyclic Compound Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. chemicalbook.com A significant portion of pharmaceuticals and biologically active agrochemicals are based on heterocyclic frameworks. chemicalbook.com Among these, nitrogen-containing heterocycles have garnered sustained interest due to their diverse biological activities. chemicalbook.com The compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a prime example of a molecule that integrates two distinct and biologically significant nitrogen-containing heterocyclic rings: pyrazole (B372694) and piperidine (B6355638). This strategic combination of established pharmacophores positions it as a compound of interest for exploring novel biological activities.
Significance of Pyrazole and Piperidine Scaffolds in Chemical Biology
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-known "privileged scaffold" in drug discovery. researchgate.netmdpi.com This designation is due to its presence in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. researchgate.netnih.gov The versatility of the pyrazole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. ijprajournal.comnih.gov Pyrazole derivatives have demonstrated a broad spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents. nih.govmdpi.com
The combination of these two potent scaffolds in 2-Piperidin-4-yl-2H-pyrazol-3-ylamine suggests a high potential for novel and significant biological activity, driving its investigation as a research target.
Current Research Gaps and Opportunities for 2 Piperidin 4 Yl 2h Pyrazol 3 Ylamine
Despite the well-documented importance of its constituent pyrazole (B372694) and piperidine (B6355638) rings, a significant research gap exists specifically for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. While numerous studies have explored various derivatives and analogues, scbt.commatrixscientific.comfluorochem.co.ukiajpr.com publicly available scientific literature detailing the synthesis, chemical properties, and biological activity of this exact compound is notably scarce.
This lack of specific data presents a compelling opportunity for chemical biologists and medicinal chemists. The synthesis of this compound and the subsequent investigation of its properties could unveil novel pharmacological profiles. Key areas for exploration include its potential as a kinase inhibitor, its activity against various cancer cell lines, and its potential as an antimicrobial agent, given the known activities of its parent scaffolds. The development of efficient synthetic routes would be the first critical step, enabling broader access to this compound for comprehensive biological screening and structure-activity relationship (SAR) studies. The current void in the literature underscores the potential for high-impact discoveries related to this specific molecular entity.
Theoretical Frameworks Guiding Research on Amino Substituted Pyrazoles
Retrosynthetic Dissection of the this compound Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking key bonds and identifying the corresponding synthons—idealized fragments that represent the reactive species in the forward synthesis.
For this compound, two primary strategic disconnections are considered, leading to two distinct synthetic approaches.
Disconnection A: C-N Bond Disconnection This strategy involves the disconnection of the bond between the piperidine (B6355638) ring's nitrogen (if considering a precursor) or carbon and the pyrazole N2-position. This approach simplifies the molecule into a pre-formed 3-aminopyrazole (B16455) heterocycle and a piperidine synthon.
Synthon 1: A 2H-pyrazol-3-ylamine anion.
Synthon 2: A piperidin-4-yl cation or an equivalent electrophilic species.
Disconnection B: Pyrazole Ring Disconnection This approach follows the classical pyrazole synthesis pathway by disconnecting the pyrazole ring itself. The most common method for forming 3-aminopyrazoles is the condensation of a hydrazine (B178648) with a three-carbon building block containing a nitrile group. chim.itnih.gov
Synthon 3: Piperidin-4-ylhydrazine.
Synthon 4: A 3-oxopropanenitrile (B1221605) (β-ketonitrile) or a related 1,3-dielectrophile synthon.
These two disconnections form the basis for the direct synthetic routes discussed in section 2.2.
The feasibility of a synthetic route heavily depends on the commercial availability and accessibility of the key precursors derived from the retrosynthetic analysis.
| Synthetic Approach | Key Precursor | Chemical Structure | Commercial Availability & Notes |
| Approach A | 2H-Pyrazol-3-ylamine | ![]() | Readily available from major chemical suppliers. |
| N-Boc-4-piperidone | ![]() | Commonly available precursor for the piperidine moiety, used in reductive amination. | |
| Approach B | Piperidin-4-ylhydrazine | ![]() | Available typically as a dihydrochloride (B599025) salt or in a protected form, such as (1-Benzyl-piperidin-4-yl)-hydrazine. vibrantpharma.com The protected form requires a subsequent deprotection step. |
| 3-Oxopropanenitrile (Cyanoacetaldehyde) | ![]() | Often used as its more stable sodium salt or generated in situ. | |
| 3-Oxobutanenitrile (Acetoacetonitrile) | ![]() | A common β-ketonitrile used in aminopyrazole synthesis. Can be prepared from the acylation of acetonitrile (B52724) with esters. nih.gov |
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, the forward synthesis can be executed by either constructing the pyrazole ring with the piperidine moiety already attached to the hydrazine, or by attaching the piperidine group to a pre-existing aminopyrazole core.
This is one of the most versatile and widely used methods for the synthesis of 3(5)-aminopyrazoles. beilstein-journals.orgarkat-usa.org The reaction involves the condensation of a substituted hydrazine with a β-ketonitrile. nih.gov
The general mechanism proceeds through two main steps:
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.
Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring after tautomerization. nih.gov
In the context of the target molecule, piperidin-4-ylhydrazine (or a protected version) serves as the key reactant. The reaction with a β-ketonitrile, such as 3-oxopropanenitrile, leads to the formation of the desired 2-substituted 3-aminopyrazole. A critical consideration in this synthesis is regioselectivity. The use of a monosubstituted hydrazine can potentially yield two regioisomers: the 2-substituted-3-aminopyrazole and the 2-substituted-5-aminopyrazole. The outcome is often influenced by steric hindrance and the reaction conditions. chim.it
Table of Reaction Components for Hydrazine Cyclization
| Hydrazine Component | 1,3-Dielectrophile Component | Plausible Product | Reference for Method |
|---|---|---|---|
| Piperidin-4-ylhydrazine | 3-Oxopropanenitrile | This compound | chim.itnih.gov |
Reductive Amination: A highly effective method involves the reaction of 2H-pyrazol-3-ylamine with a protected piperidone, such as N-Boc-4-piperidone, under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This forms the C-N bond between the two rings. A final deprotection step is then required to remove the Boc group.
Nucleophilic Substitution: The reaction of the pyrazole nitrogen with an activated piperidine, such as 1-Boc-4-iodopiperidine or the corresponding tosylate, under basic conditions can also yield the desired product. This method's success depends on controlling the regioselectivity of the alkylation, as pyrazoles can be alkylated at either N1 or N2. semanticscholar.orggoogle.com
The primary challenge in this approach is achieving selective alkylation on the desired pyrazole nitrogen without side reactions occurring on the exocyclic 3-amino group. Protection of the amino group may be necessary in some cases.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted pyrazoles. researchgate.net
A plausible one-pot strategy for synthesizing the target scaffold could involve the condensation of piperidin-4-ylhydrazine, an aldehyde, and an active methylene (B1212753) nitrile (e.g., malononitrile). Such reactions often proceed through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization. While a direct MCR for the specific target molecule is not extensively documented, the principles of MCRs for analogous 5-aminopyrazoles are well-established and could be adapted. scirp.org This approach allows for the rapid generation of a library of analogs by varying the aldehyde and nitrile components.
Synthesis of Related Pyrazol-3-ylamine and Piperidine Derivatives
The construction of pyrazol-3-ylamine and related piperidine structures relies on a variety of well-established and modern synthetic reactions. These methods provide pathways to the necessary building blocks and analogs required for drug discovery and development.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C–N) bonds, a key step in the synthesis of many substituted pyrazoles. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly effective for coupling amines with aryl halides or triflates. wikipedia.orgrug.nl This methodology has replaced harsher, more traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.org
While this reaction is widely used, its application to the C4 position of pyrazoles has been reported less frequently. nih.gov Successful C4-amination of 4-halo-1H-1-tritylpyrazoles has been achieved using specific palladium catalysts and bulky phosphine (B1218219) ligands. nih.gov For instance, the coupling of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen proceeded smoothly using a Pd(dba)₂ catalyst with tBuDavePhos as the ligand. nih.gov In contrast, for alkylamines that do possess a β-hydrogen, copper(I) iodide (CuI) mediated coupling was found to be more effective. nih.gov The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF providing reliable coupling for primary amines. wikipedia.org
| Reaction Type | Catalyst/Ligand System | Substrates | Key Feature |
| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole + Alkylamine (no β-H) | Efficient C-N coupling at the C4 position of the pyrazole ring. nih.gov |
| Copper-Mediated Amination | CuI | 4-Iodo-1H-1-tritylpyrazole + Alkylamine (with β-H) | Effective for alkylamines prone to β-elimination with Pd catalysts. nih.gov |
| General Buchwald-Hartwig | Palladium / Bidentate Phosphines (BINAP, DPPF) | Aryl Halides/Triflates + Primary Amines | Provides higher rates and yields compared to first-generation catalysts. wikipedia.org |
The introduction of an amino group onto a pyrazole ring can be achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrazole ring by an amine nucleophile. The pyrazole ring itself has a moderate π-excessive character, which generally disfavors nucleophilic attack. encyclopedia.pubmdpi.com Therefore, these reactions are often challenging and require specific conditions.
Successful SNAr reactions on pyrazoles usually necessitate the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. encyclopedia.pubmdpi.com The C3 and C5 positions of the pyrazole ring are deactivated to electrophilic attack due to the adjacent nitrogen atoms, which conversely makes them more susceptible to nucleophilic attack. nih.govresearchgate.net For example, 5-aminopyrazoles have been synthesized via microwave-assisted nucleophilic substitution on 5-chloro-4-formylpyrazoles. encyclopedia.pubmdpi.com The presence of the formyl group and a 2-pyridyl group at the N1 position facilitates the reaction. encyclopedia.pub In cases with less activating N-aryl substituents, harsher conditions and the use of a copper catalyst may be required. encyclopedia.pubmdpi.com
The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. beilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comnih.gov
The key precursors for this synthesis are 1,3-dicarbonyl compounds (like β-diketones), α,β-unsaturated ketones, or their synthetic equivalents. mdpi.comnih.gov The reaction proceeds through the initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. researchgate.net
A significant consideration in this synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The reaction can potentially yield a mixture of two regioisomers. mdpi.comnih.gov Other precursors, such as α,β-alkynic aldehydes and ketones, can also react with hydrazines to form pyrazoles. mdpi.com Additionally, pyrazoles can be synthesized from the oxidation of pyrazolines, which are formed from the condensation of hydrazines with α,β-ethylenic ketones. nih.govjocpr.com
| Precursor 1 | Precursor 2 | Product | Method |
| 1,3-Diketone | Hydrazine Derivative | Polysubstituted Pyrazole | Knorr Cyclocondensation mdpi.comnih.gov |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (then oxidized to Pyrazole) | Cyclocondensation followed by Oxidation nih.gov |
| α,β-Alkynic Aldehyde/Ketone | Hydrazine Derivative | Substituted Pyrazole | Cyclocondensation mdpi.com |
| Malononitrile / Aldehyde | Phenylhydrazine (B124118) | 5-Aminopyrazole-4-carbonitrile | Three-component Cyclocondensation mdpi.com |
Post-synthesis modification of the pyrazole and piperidine rings is a crucial strategy for creating diverse analogs. mdpi.com
Pyrazole Ring: The pyrazole ring exhibits distinct reactivity at its different positions. rsc.org The C4 position is electron-rich and thus susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.netnih.gov Conversely, the C3 and C5 positions are electron-deficient, making them targets for nucleophilic attack or deprotonation by strong bases. nih.govnih.gov Modern methods, such as transition-metal-catalyzed C-H functionalization, offer a direct way to introduce aryl, alkyl, or other groups onto the pyrazole ring, often without the need for pre-functionalized (e.g., halogenated) substrates. rsc.orgrsc.orgresearchgate.net
Piperidine Ring: The functionalization of a pre-existing piperidine ring is a key strategy in medicinal chemistry. researchgate.netacs.org Direct C-H functionalization of saturated N-alkyl piperidines has emerged as a powerful technique, allowing for the selective introduction of substituents at the α-position (C2) of the ring. acs.org This can be achieved through the formation of an iminium ion intermediate followed by the addition of a nucleophile. acs.org Other positions (C3, C4) can also be targeted with specific catalysts, such as dirhodium complexes. nih.gov A more traditional approach involves the chemical modification of a pyridine (B92270) ring, followed by catalytic hydrogenation to yield the saturated, functionalized piperidine. researchgate.net
Optimization of Synthetic Parameters
The efficiency, yield, and selectivity of the synthetic routes to pyrazole and piperidine derivatives are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of process development.
The choice of catalysts and reagents profoundly impacts the outcome of synthetic transformations.
In metal-catalyzed cross-coupling reactions , the selection of the metal, ligand, and base is paramount. For Buchwald-Hartwig amination, palladium catalysts are common, but the ligand's steric and electronic properties dictate the reaction's scope and efficiency. nih.gov For instance, different ligands may be optimal for coupling primary versus secondary amines. The base (e.g., K₂CO₃, KOt-Bu) is also crucial, as it facilitates the deprotonation of the amine and participates in the catalytic cycle. nih.gov
In pyrazole ring formation , the catalyst can significantly influence reaction rates and yields. While many cyclocondensations are acid-catalyzed, various other catalysts have been explored. jocpr.com Nano-ZnO has been used as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields in a short time. nih.gov For other pyrazole syntheses, Lewis acids such as Sc(OTf)₃ have shown superior performance over other metal triflates or halides. nih.gov The choice of solvent can also be critical; for example, some reactions show higher yields in toluene (B28343) compared to THF or dioxane. mdpi.comnih.gov The reaction temperature is another key parameter, with yields often improving up to a certain point before decreasing at excessively high temperatures. mdpi.comnih.gov
| Reaction | Parameter | Variation | Observed Effect on Outcome |
| Pyrazole Synthesis (from N′-benzylidene tolylsulfonohydrazides) | Catalyst | Ag-catalyzed vs. Cu(OTf)₂ vs. Fe(OTf)₃ | Ag catalyst gave good yields; Cu(OTf)₂ resulted in a 60% yield; Fe(OTf)₃ was unproductive. mdpi.comnih.gov |
| Pyrazole Synthesis (from ketones and diazoesters) | Catalyst | Sc(OTf)₃ vs. other Lewis acids (Cu(OTf)₂, NiCl₂, etc.) | Sc(OTf)₃ demonstrated the best performance with a 97% yield. nih.gov |
| Pyrazole Synthesis (from N′-benzylidene tolylsulfonohydrazides) | Base | K₂CO₃ vs. NaH, KOt-Bu | K₂CO₃ was found to be more effective. nih.gov |
| Pyrazole Synthesis (from ketones and diazoesters) | Base | DBU vs. Et₃N, K₂CO₃, K₃PO₄ | DBU was effective; other bases did not yield the expected product. nih.gov |
| Pyrazole Synthesis (general) | Temperature | Increased from RT to 60°C | Yield improved. mdpi.comnih.gov |
| Pyrazole Synthesis (general) | Temperature | Increased beyond 60°C | Yield decreased. mdpi.comnih.gov |
| Buchwald-Hartwig Amination (on pyrazole) | Catalyst | Palladium vs. Copper | Palladium is effective for certain amines; Copper is better for alkylamines with β-hydrogens. nih.gov |
Solvent Effects and Reaction Kinetics
The choice of solvent plays a pivotal role in the synthesis of pyrazole derivatives, influencing reaction rates, yields, and even regioselectivity. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles derived from the synthesis of analogous 3- and 5-aminopyrazoles can be applied. The reaction typically proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a β-ketonitrile.
The polarity of the solvent can significantly affect the rate of the initial nucleophilic attack of the hydrazine on the carbonyl or nitrile group, as well as the subsequent cyclization and dehydration steps. Protic solvents, such as ethanol (B145695) and acetic acid, can participate in hydrogen bonding, potentially stabilizing transition states and intermediates, thereby influencing the reaction kinetics. Aprotic polar solvents like DMF and DMSO have also been employed, often facilitating reactions at elevated temperatures. researchgate.net
The regioselectivity of the reaction, particularly when using unsymmetrical dicarbonyl precursors, is also highly dependent on the solvent. Studies on related pyrazole syntheses have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of the pyrazole formation. beilstein-journals.org This is attributed to the unique properties of these solvents, which can influence the tautomeric equilibrium of the intermediates.
The following table, compiled from various studies on aminopyrazole synthesis, illustrates the general impact of different solvents on reaction outcomes. It is important to note that these are representative examples and the optimal solvent for the synthesis of this compound would require specific experimental optimization.
| Solvent | General Observations on Reaction Rate/Yield | Effect on Regioselectivity (where applicable) |
|---|---|---|
| Ethanol | Commonly used, often with acid or base catalysis. Moderate to good yields. | Can lead to mixtures of regioisomers with unsymmetrical precursors. |
| Acetic Acid | Often used as a catalyst and solvent, can accelerate the dehydration step. | Can influence the regiochemical outcome. |
| DMF/DMAc | Aprotic polar solvents that allow for higher reaction temperatures, potentially increasing reaction rates. researchgate.net | Can improve yields and regioselectivity in certain cases. researchgate.net |
| Toluene | A non-polar solvent, often used with azeotropic removal of water to drive the reaction forward. | Can favor specific regioisomers depending on the substrate. |
| Water | Considered a green solvent; can be effective, especially in microwave-assisted synthesis. nih.gov | Outcome is highly substrate-dependent. |
| Fluorinated Alcohols (e.g., TFE, HFIP) | Can significantly accelerate the reaction and improve yields. | Dramatically increases regioselectivity in many cases. beilstein-journals.org |
Advanced Reaction Technologies (e.g., Microwave Irradiation)
To enhance reaction efficiency, reduce reaction times, and improve yields, advanced reaction technologies such as microwave irradiation have been increasingly applied to the synthesis of pyrazole derivatives. acs.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic rate enhancements compared to conventional heating methods. acs.orgnih.gov
Several studies have demonstrated the successful application of microwave irradiation for the synthesis of various aminopyrazole analogs. researchgate.netnih.gov For instance, the condensation of β-ketonitriles with hydrazines can be significantly accelerated under microwave conditions, often reducing reaction times from hours to minutes and leading to higher purity of the final products. nih.gov Furthermore, microwave-assisted synthesis is often compatible with greener solvents like water and ethanol, contributing to more environmentally benign synthetic protocols. nih.govacs.org
The following interactive data table provides a comparison of reaction times and yields for the synthesis of various aminopyrazole analogs using both conventional heating and microwave irradiation, highlighting the advantages of the latter.
| Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminocrotononitrile and Aryl Hydrazine | Conventional Heating | Several hours | 60-80 | nih.gov |
| 3-Aminocrotononitrile and Aryl Hydrazine | Microwave Irradiation | 10-15 min | 70-90 | nih.gov |
| β-Ketonitrile and Hydrazine | Conventional Heating | 4-8 hours | 75 | acs.org |
| β-Ketonitrile and Hydrazine | Microwave Irradiation | 5-10 min | 92 | acs.org |
| Chalcone and Hydrazine | Conventional Heating | 6-10 hours | 65 | dergipark.org.tr |
| Chalcone and Hydrazine | Microwave Irradiation | 3-7 min | 88 | dergipark.org.tr |
Mechanistic Elucidation of Synthetic Transformations
A thorough understanding of the reaction mechanism is fundamental for optimizing synthetic routes and predicting the outcome of new transformations. The synthesis of this compound analogs generally follows a well-established pathway for pyrazole formation from 1,3-dielectrophilic precursors and hydrazines.
Investigation of Proposed Intermediates
The most common route to 3-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine. The reaction is believed to proceed through the initial formation of a hydrazone intermediate. organic-chemistry.org This intermediate is formed by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by dehydration. In some cases, these hydrazone intermediates have been isolated and characterized, providing strong evidence for their role in the reaction pathway. organic-chemistry.orgresearchgate.net
The subsequent step involves an intramolecular cyclization of the hydrazone intermediate. The second nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the carbon atom of the nitrile group to form the five-membered pyrazole ring. This cyclization is often the rate-determining step and can be influenced by steric and electronic factors of the substituents on both the β-ketonitrile and the hydrazine.
In the synthesis of this compound, the precursor would be a piperidin-4-yl hydrazine reacting with a suitable β-ketonitrile. The proposed key intermediates would therefore be:
Piperidin-4-yl hydrazone of a β-ketonitrile: This intermediate would be formed in the initial condensation step.
A cyclic intermediate (iminopyrazolidine): This transient species would be formed upon intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon, prior to tautomerization to the final aromatic pyrazole.
While the direct spectroscopic observation of all intermediates for this specific reaction may be challenging due to their transient nature, evidence from analogous systems strongly supports their existence. researchgate.netconnectjournals.com
Detailed Reaction Pathway Analysis
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the substituted nitrogen of the piperidin-4-yl hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This step is often catalyzed by acid or base.
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the more stable hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then attacks the nitrile carbon in an intramolecular fashion. This 5-endo-dig cyclization is a key step in the formation of the pyrazole ring.
Tautomerization: The initially formed iminopyrazoline intermediate undergoes a rapid tautomerization to yield the thermodynamically more stable aromatic 3-aminopyrazole ring system.
Computational studies on analogous pyrazole syntheses have provided further insights into the energetics of this pathway, helping to rationalize the observed regioselectivity and the influence of substituents on the reaction rate. researchgate.net These studies often focus on the transition state energies for the cyclization step, which is crucial in determining the final product distribution.
The presence of the piperidinyl group at the 2-position of the pyrazole ring is established by the use of piperidin-4-yl hydrazine as the starting material. The regiochemistry of the final product (i.e., the 3-amino substitution) is determined by the nature of the β-dicarbonyl equivalent used and the reaction conditions, which can favor one cyclization pathway over another.
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods provide invaluable insights into the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to meticulously piece together the structural puzzle of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Regioselectivity
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms and their connectivity. For the structural confirmation of this compound and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.
Due to the limited availability of direct spectroscopic data for this compound, the analysis often relies on its N-Boc protected analog, tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate. The Boc (tert-butyloxycarbonyl) group is a common protecting group in organic synthesis, and its presence allows for easier handling and characterization of the molecule.
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the N-Boc protected analog of this compound reveals characteristic signals for both the piperidine and pyrazole moieties. The protons of the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. The methine proton at the 4-position of the piperidine ring, which is directly attached to the pyrazole nitrogen, is a key diagnostic signal. The protons of the pyrazole ring exhibit distinct chemical shifts that are indicative of their electronic environment. The amino group protons on the pyrazole ring often appear as a broad singlet. The tert-butyl group of the Boc protector gives a characteristic sharp singlet at approximately 1.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the Boc group resonates at a characteristic downfield chemical shift. The carbons of the piperidine ring appear in the aliphatic region of the spectrum, while the carbons of the aromatic pyrazole ring are observed at lower field. The chemical shifts of the pyrazole carbons are particularly informative for confirming the substitution pattern. For related methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the piperidine carbons (C-2, C-3, C-4, C-5, C-6) and the pyrazole carbons (C-3, C-4, C-5) show distinct and assignable resonances. mdpi.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Boc-Piperidinyl-Pyrazole Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine H-2, H-6 | 2.49–2.69 (m) | 44.1 |
| Piperidine H-3, H-5 | 1.53–1.61 (m), 2.28 (qd) | 28.6 |
| Piperidine H-4 | 3.10 (tt) | 35.1 |
| Pyrazole H-3 | 8.03 (s) | 142.8 |
| Pyrazole H-5 | - | 149.8 |
| NH₂ | broad s | - |
| Boc C(CH₃)₃ | 1.46 (s) | 28.4 |
| Boc C=O | - | 154.7 |
Note: Data is based on analogous structures such as tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate and may vary slightly for the target compound. mdpi.comnih.gov
Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between different parts of the molecule and confirming the regiochemistry. In the case of this compound, HMBC is crucial for verifying the attachment of the piperidine ring to the N-2 position of the pyrazole ring.
In the HMBC spectrum of related N-Boc-piperidinyl-pyrazole derivatives, correlations are observed between the piperidine H-4 proton and the pyrazole carbons, and vice versa. mdpi.comresearchgate.net For instance, a three-bond correlation between the piperidine H-4 proton and the pyrazole C-3 and C-5 carbons would provide strong evidence for the N-2 substitution. mdpi.comresearchgate.net Similarly, correlations between the pyrazole protons and the piperidine C-4 carbon would further solidify this assignment. These long-range correlations are instrumental in distinguishing between possible isomers that could be formed during the synthesis. mdpi.comresearchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., APCI-MS, ESI-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): These soft ionization techniques are commonly used to determine the molecular weight of polar and thermally labile compounds like this compound. In the positive ion mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. For the N-Boc protected analog, the [M+H]⁺ ion would confirm the expected molecular weight. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula and ruling out other possibilities with the same nominal mass. For related N-Boc-piperidinyl-pyrazole carboxylates, HRMS data has been used to confirm the calculated elemental composition. mdpi.com
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the pyrazole ring often involves characteristic losses of small neutral molecules. The piperidine ring can also undergo characteristic fragmentation pathways. Analysis of these fragments helps to confirm the presence of both heterocyclic rings in the molecule.
Table 2: Mass Spectrometry Data for a Representative N-Boc-Piperidinyl-Pyrazole Derivative
| Ion | m/z (calculated) | m/z (found) |
| [M+Na]⁺ | 408.1894 | 408.1894 |
Note: Data is for tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and pyrazole groups, as well as the C-H bonds of the piperidine ring.
For the N-Boc protected analog, an additional strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the Boc group would be observed, typically in the range of 1680-1720 cm⁻¹. mdpi.com The N-H stretching vibrations of the primary amine on the pyrazole ring are expected to appear as one or two bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring will be observed around 2850-3000 cm⁻¹. mdpi.comnih.gov
Table 3: Characteristic IR Absorption Bands for N-Boc-Piperidinyl-Pyrazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3200-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Boc) | 1680-1720 |
| C-N Stretch | 1100-1350 |
Note: These are general ranges and the exact positions can vary. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyrazole ring in this compound is a chromophore that is expected to exhibit absorption in the UV region.
The electronic spectra of substituted pyrazoles typically show absorption bands corresponding to π-π* transitions. nih.gov The position and intensity of these absorption maxima are influenced by the nature and position of the substituents on the pyrazole ring. For halogenated aminopyrazole derivatives, characteristic absorption bands have been recorded in the range of 246–300 nm. nih.gov The presence of the amino group on the pyrazole ring is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyrazole. The piperidine group, being a saturated heterocycle, is not expected to contribute significantly to the UV absorption.
Table 4: Expected UV-Vis Absorption Data for Aminopyrazole Derivatives
| Transition | Wavelength Range (nm) |
| π-π* | 240-300 |
Note: The exact λmax will depend on the specific substitution pattern and the solvent used. nih.govresearchgate.net
X-ray Diffraction Analysis for Crystalline Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. It provides fundamental information about the compound's solid-state structure, including bond lengths, angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for obtaining an unambiguous molecular structure. This technique involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a precise three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.
For a compound like this compound, an SCXRD analysis would reveal critical structural details. It would confirm the connectivity of the piperidine and pyrazole rings and determine the conformation of the molecule in the solid state. Key parameters obtained from such an analysis, which are currently unreported for this specific compound, would include:
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit that forms the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry. |
| Torsional Angles | The rotation around specific bonds, defining the overall conformation of the flexible piperidine ring relative to the planar pyrazole ring. |
| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds, which are crucial for crystal packing. |
Studies on various pyrazole derivatives have successfully used SCXRD to elucidate their structures, confirming molecular conformations and intermolecular interactions that govern their packing in the crystalline state. nih.govnih.govnih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Form Identification
Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze a polycrystalline sample (a powder). It generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline form. This pattern is a plot of diffraction intensity versus the diffraction angle (2θ).
The primary application of PXRD is to identify crystalline phases. For this compound, a PXRD pattern would serve as a unique identifier for its specific crystalline form. It is an essential tool in polymorphism screening, quality control, and stability testing. Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. While a reference PXRD pattern for this compound is not publicly available, this technique would be fundamental to its solid-state characterization.
Polymorphism and Solid-State Forms of this compound and Analogs
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to significant differences in physical properties such as solubility, stability, melting point, and bioavailability. The study of polymorphism is critical in the pharmaceutical industry.
Discovery and Characterization of Polymorphs
The discovery of polymorphs typically involves extensive screening experiments where crystallization is induced under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). Research on other heterocyclic compounds has shown that even subtle changes in crystallization conditions can lead to the formation of different polymorphic forms. researchgate.net Each new solid form discovered must be thoroughly characterized to confirm it is a unique polymorph and not, for example, a solvate or a hydrate (B1144303).
Techniques for Polymorph Identification (e.g., DSC, PXRD)
A combination of analytical techniques is required to identify and characterize polymorphs.
Powder X-ray Diffraction (PXRD): As the primary tool, PXRD is used to distinguish between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion for each polymorph. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions that can be detected by DSC.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is often used in conjunction with DSC to determine if a form is a solvate or hydrate by detecting weight loss corresponding to the solvent.
Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can also differentiate polymorphs, as the different crystal environments can lead to subtle shifts in the vibrational frequencies of the molecule's bonds.
Factors Influencing Polymorphic Control
Controlling which polymorph is formed during crystallization is a significant challenge in materials science. The outcome is influenced by a delicate balance of thermodynamic and kinetic factors. A study on related heterocyclic structures highlighted that intermolecular interactions and packing differences are key drivers in the formation of different polymorphic modifications. researchgate.net
Key factors include:
Solvent: The polarity of the solvent and its ability to form hydrogen bonds with the solute can direct the formation of a specific polymorph.
Temperature: The crystallization temperature and the rate of cooling can determine whether the thermodynamically most stable form or a metastable form crystallizes.
Supersaturation: The level of supersaturation at which nucleation occurs can influence the resulting polymorph.
Impurities: The presence of even small amounts of impurities can inhibit the formation of one polymorph while promoting another.
A thorough understanding and control of these factors are essential for the consistent production of a desired solid-state form of a compound like this compound.
Thermal Characterization of Crystalline Forms
The thermal behavior of a crystalline compound provides crucial information about its stability, purity, and polymorphic forms. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in this characterization.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For a compound like this compound, a DSC thermogram would reveal endothermic and exothermic processes.
A typical DSC analysis would provide data on:
Melting Point: An endothermic peak indicating the temperature at which the solid form melts. The sharpness of the peak can be an indicator of purity.
Polymorphic Transitions: The existence of different crystalline forms (polymorphs) can be identified by solid-state transitions, which would appear as endothermic or exothermic peaks before the melting point.
Decomposition: An exothermic event at higher temperatures might indicate the decomposition of the compound.
Table 1: Hypothetical DSC Data for a Crystalline Form of this compound
| Crystalline Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|---|
| Form I | Melting | Data Not Available | Data Not Available | Data Not Available |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is critical for determining the thermal stability and composition of a compound. A TGA curve for this compound would show the temperatures at which the compound begins to lose mass, indicating decomposition or the loss of solvated molecules.
Key information derived from TGA includes:
Decomposition Temperature: The temperature at which significant mass loss begins.
Residual Mass: The amount of mass remaining at the end of the analysis, which can provide insights into the decomposition products.
Presence of Solvates: An initial mass loss at lower temperatures may indicate the presence of water or other solvents in the crystal lattice.
Table 2: Hypothetical TGA Data for a Crystalline Form of this compound
| Crystalline Form | Decomposition Onset (°C) | Mass Loss (%) | Temperature Range (°C) |
|---|---|---|---|
| Form I | Data Not Available | Data Not Available | Data Not Available |
Advanced Structural Analysis Beyond Primary Connectivity
While techniques like NMR and mass spectrometry determine the chemical structure (primary connectivity) of a molecule, advanced structural analysis methods provide insights into the three-dimensional arrangement of molecules in the solid state and the nature of intermolecular and intramolecular interactions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of the packing of molecules.
For this compound, this analysis would typically involve:
d_norm surface: This surface visualizes close intermolecular contacts, with red spots highlighting hydrogen bonds and other close interactions.
2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages of different types of interactions (e.g., H···H, N···H, C···H).
Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data Not Available |
| N···H/H···N | Data Not Available |
| C···H/H···C | Data Not Available |
| Other | Data Not Available |
Conformational Analysis and Intramolecular Interactions
This analysis, often aided by computational modeling and single-crystal X-ray diffraction, would focus on:
Torsion Angles: Determining the key dihedral angles that define the orientation of the piperidine and pyrazole rings relative to each other.
Piperidine Ring Conformation: Identifying whether the piperidine ring adopts a chair, boat, or twist-boat conformation.
Quantum Mechanical (QM) Calculations
Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. QM calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound.
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is achieved by calculating the forces on each atom and minimizing the total energy of the system. For this compound, this process would reveal crucial information about bond lengths, bond angles, and dihedral angles that define its shape.
Bond Lengths: The distances between bonded atoms, such as the C-N bonds within the pyrazole and piperidine rings, and the N-H bonds of the amine group.
Bond Angles: The angles formed by three connected atoms, which dictate the local geometry around each atom.
An illustrative data table of optimized geometric parameters for a molecule similar to this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |
| Bond Length | C | N | 1.35 Å | ||
| Bond Angle | N | C | C | 108.5° | |
| Dihedral Angle | C | N | C | C | 175.2° |
Note: The data in this table is illustrative and represents the type of information obtained from geometry optimization calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability and reactivity. nih.govnih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrazole ring, highlighting potential sites for nucleophilic attack.
An illustrative table of frontier molecular orbital energies is provided below.
| Molecular Orbital | Energy (eV) - Illustrative |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
QM calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be generated.
IR Spectrum: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum to specific molecular vibrations, such as N-H stretches of the amine group or C=N stretches within the pyrazole ring. nih.gov
NMR Spectrum: Theoretical chemical shifts (¹H and ¹³C) can be computed to aid in the assignment of signals in experimental NMR spectra, providing a detailed map of the molecule's atomic connectivity.
UV-Vis Spectrum: The electronic transitions responsible for UV-Vis absorption can be calculated, providing information about the molecule's chromophores and its color (or lack thereof).
An illustrative data table of predicted vibrational frequencies is shown below.
| Vibrational Mode (Illustrative) | Functional Group | Predicted Frequency (cm⁻¹) - Illustrative |
| N-H Stretch | Amine | 3450 |
| C-H Stretch | Piperidine | 2950 |
| C=N Stretch | Pyrazole | 1620 |
Note: The data in this table is illustrative and represents the type of information obtained from theoretical spectroscopic calculations.
DFT studies can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states (the highest energy points along the reaction coordinate) and calculate the activation energies. This information is crucial for understanding reaction rates and predicting the feasibility of different reaction pathways. For instance, the energetics of N-alkylation of the piperidine nitrogen or electrophilic substitution on the pyrazole ring could be computationally explored.
An illustrative data table for a hypothetical reaction pathway is presented below.
| Reaction Step (Illustrative) | Species | Relative Energy (kcal/mol) - Illustrative |
| 1 | Reactants | 0.0 |
| 2 | Transition State | +15.2 |
| 3 | Products | -5.8 |
Note: The data in this table is illustrative and represents the type of energetic information obtained from reaction pathway analysis.
Molecular Dynamics (MD) Simulations
While QM calculations provide a static picture of a molecule, molecular dynamics simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior and conformational flexibility.
This compound possesses conformational flexibility, primarily due to the piperidine ring, which can adopt different chair and boat conformations, and the rotation around the bond connecting the piperidine and pyrazole rings. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations. nih.govnih.gov This is achieved by solving Newton's equations of motion for the atoms of the molecule over a period of time, generating a trajectory of atomic positions. researchgate.net Analysis of this trajectory can reveal the preferred conformations and the energy barriers between them. nih.govnih.gov This information is critical for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. nih.gov
An illustrative data table summarizing the results of a conformational analysis is provided below.
| Conformer (Illustrative) | Relative Population (%) - Illustrative | Key Dihedral Angle (°) - Illustrative |
| 1 (Chair, Equatorial) | 75 | 178 |
| 2 (Chair, Axial) | 20 | 65 |
| 3 (Twist-Boat) | 5 | 120 |
Note: The data in this table is illustrative and represents the type of information that would be obtained from a conformational landscape exploration using molecular dynamics simulations.
Ligand Flexibility and Solvent Effects
In the computational analysis of this compound, considering the ligand's flexibility is crucial for accurately predicting its conformational behavior and interaction with biological targets. The molecule possesses several rotatable bonds, particularly within the piperidine ring and the linker to the pyrazole core. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, which can significantly influence the orientation of the pyrazole moiety in a binding pocket. Conformational analysis using tools like OMEGA, HYPERCHEM, and MOPAC allows for the generation of a representative set of low-energy conformers. researchgate.net These conformers can then be used in subsequent docking studies to account for the molecule's inherent flexibility.
Solvent effects also play a critical role in molecular modeling. Explicit solvent models, where individual solvent molecules (typically water) are included in the simulation, provide a detailed picture of hydration but are computationally expensive. Implicit solvent models, which represent the solvent as a continuous medium with a given dielectric constant, offer a computationally efficient alternative for accounting for the bulk effects of the solvent on ligand conformation and binding energies. The choice of solvent model can impact the predicted stability of different ligand conformations and the strength of ligand-protein interactions.
Molecular Docking Studies for Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, these studies are essential for hypothesizing its mechanism of action and guiding further drug design efforts.
Ligand-Protein Docking Algorithms and Protocols
A variety of algorithms and software packages are available for performing ligand-protein docking. Commonly used programs include AutoDock, Schrödinger's Glide, and Molegro Virtual Docker (MVD). nih.govmdpi.comnih.gov The docking process typically begins with preparing the 3D structures of both the ligand (this compound) and the target protein, which involves adding hydrogen atoms and assigning partial charges.
Table 1: Example of a General Ligand-Protein Docking Protocol
| Parameter | Typical Value/Setting | Reference |
| Software | AutoDock 4.2 | nih.gov |
| Algorithm | Lamarckian Genetic Algorithm | nih.gov |
| Grid Box Size | 55 × 55 × 55 ų | nih.gov |
| Grid Spacing | 0.375 Å | nih.gov |
| GA Runs | 10-100 independent runs | nih.gov |
| Population Size | 150 | nih.gov |
| Max Evaluations | 2,500,000 | nih.gov |
Prediction of Binding Modes and Key Interacting Residues
The primary output of a docking study is a set of predicted binding poses, or modes, ranked by a scoring function that estimates the binding affinity. Analysis of these poses for a ligand like this compound reveals crucial interactions with amino acid residues in the target's active site. These interactions stabilize the ligand-protein complex and are key to the ligand's biological activity.
Key interactions typically investigated include:
Hydrogen Bonds: The amine and pyrazole nitrogen atoms of the ligand can act as hydrogen bond donors and acceptors. For pyrazole-based inhibitors, hydrogen bonds with residues like threonine in the S3 subsite of β-secretase have been observed. nih.gov
π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket. nih.gov
Ionic Interactions: If the piperidine nitrogen is protonated, it can form a salt bridge with acidic residues such as aspartate. nih.gov
Docking studies on similar pyrazole derivatives have shown interactions with key amino acids like PHE 583, CYS 532, SER 536, and ASP 594 in the TRAP1 kinase receptor. mdpi.com Such studies allow for the generation of a binding hypothesis for this compound within a specific target.
Computational Validation of Docking Protocols (e.g., RMSD)
To ensure the reliability of docking results, the chosen protocol must be validated. A standard method is to re-dock a co-crystallized native ligand into its corresponding protein structure. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimental binding mode. nih.gov
Another validation method involves enrichment calculations, where known active compounds are seeded into a large database of inactive "decoy" molecules. mdpi.com A successful docking protocol should be able to distinguish the active compounds from the decoys, typically visualized using a Receiver Operating Characteristic (ROC) curve. mdpi.com A high area under the curve (AUC) value for the ROC curve indicates a robust and reliable protocol. mdpi.com
Table 2: Hypothetical Docking Validation Results for a Target Protein
| Validation Metric | Result | Implication | Reference |
| RMSD (Re-docking) | 1.25 Å | High accuracy in reproducing the native binding pose | nih.gov |
| Enrichment Factor | 25 at 1% of database | Protocol effectively identifies active compounds | mdpi.com |
| ROC Curve AUC | 0.92 | Excellent discrimination between active and decoy molecules | mdpi.com |
Structure-Based and Ligand-Based Design Principles
Both structure-based and ligand-based design principles are integral to computer-aided drug discovery. Structure-based design relies on the 3D structure of the target protein, while ligand-based design utilizes knowledge of other molecules that bind to the target. nih.govnih.gov
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is identified as a "hit" compound, virtual screening can be employed to find other potential inhibitors.
Structure-Based Virtual Screening (SBVS): This method involves docking a large number of compounds from a chemical library into the 3D structure of the target protein. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for experimental testing. This approach is powerful when the target structure is known.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method uses a known active ligand, such as this compound, as a template. The screening searches for other molecules in a database that have similar properties, such as 2D structural similarity (e.g., using Tanimoto coefficients) or 3D shape and pharmacophore similarity. nih.govnih.gov This approach rapidly identifies compounds with a higher probability of having the desired biological activity. nih.gov
Bioisosteric Replacement and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry aimed at discovering novel compounds with improved pharmacological profiles while retaining desired biological activity. nih.gov These approaches involve modifying the core structure of a known active molecule. nih.gov
Bioisosteric Replacement: This strategy focuses on substituting a specific moiety of a lead compound with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. In the context of pyrazole derivatives, bioisosteric replacement has been extensively explored. For instance, the pyrazole ring in compounds like rimonabant, a cannabinoid receptor 1 (CB1) antagonist, has been successfully replaced with various bioisosteric scaffolds such as imidazole, triazole, thiazole, and oxadiazole. acs.orgresearchgate.netrsc.org These modifications have led to the discovery of new classes of potent and selective CB1 receptor antagonists. acs.orgresearchgate.net For example, replacing the pyrazole 5-aryl substituent with a 2-thienyl moiety appended with an alkynyl unit resulted in a novel class of 5-(5-alkynyl-2-thienyl)pyrazole derivatives with high CB1 receptor antagonist potency. researchgate.net Similarly, the pyrazole 3-carboxamide moiety has been replaced by a 5-alkyl oxadiazole ring, yielding derivatives with promising CB1 antagonism. rsc.org
Scaffold Hopping: This approach is a more drastic modification where the central core or scaffold of a molecule is replaced with a topologically different structure, aiming to identify new chemical series with potentially novel intellectual property and improved drug-like properties. nih.gov Starting from known pyrazole-based antagonists for the CB2 receptor, a scaffold hopping strategy led to the synthesis of a new class of C4-benzyl pyrazolines. nih.gov This resulted in compounds with significant selectivity for the CB2 receptor over the CB1 receptor. nih.gov Another extensive scaffold-hopping exercise on a series of proteasome inhibitors involved replacing a central scaffold with various heterocyclic systems to improve properties like solubility. dundee.ac.uk This highlights the utility of in silico profiling in designing and selecting new scaffolds for synthesis. dundee.ac.uk Computational techniques that assess 3D shape and electrostatic similarity are particularly suitable for scaffold hopping, as they focus on properties crucial for biological recognition rather than just atomic connectivity. acs.org
These strategies, applied to the this compound framework, could yield novel analogs with modulated activity, improved selectivity, and better pharmacokinetic profiles.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or identifying new molecules with similar activity.
For pyrazole-containing structures, pharmacophore modeling has been instrumental in understanding their interaction with biological targets. For example, a three-point pharmacophore model for TASK-3 channel blockers was developed, identifying two hydrogen-bond acceptor sites and an aromatic ring as crucial features. nih.gov This model guided the design of novel pyrazolo[3,4-b]pyridine inhibitors. nih.gov In the context of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, pharmacophore modeling, combined with 3D-QSAR, has been used to explore the potential of substituted cyanopyrrolidines, identifying key structural elements for biological efficacy. juniperpublishers.comresearchgate.net These studies provide a framework for designing potent Type II anti-diabetic agents. juniperpublishers.com
For a molecule like this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor (the amine group).
A hydrogen bond acceptor (the pyrazole nitrogens).
A basic feature (the piperidine nitrogen).
A hydrophobic feature (the piperidine ring).
By mapping these features, researchers can screen virtual libraries for new compounds that fit the model, thereby predicting their potential biological activity before undertaking costly synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activities. The goal is to develop a mathematical model that can predict the activity of novel, untested compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of molecules, like their steric and electrostatic fields. rsc.org
Selection of Molecular Descriptors and Model Development
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties.
Types of Descriptors:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, 2D autocorrelations, and pharmacophoric features that describe connectivity and substructures. researchgate.nettandfonline.com
3D Descriptors: Steric (e.g., refractivity) and electrostatic fields, hydrophobic properties, and descriptors derived from the 3D conformation of the molecule. tandfonline.comnih.gov
Model Development: Once descriptors are calculated for a set of molecules with known activities, statistical methods are used to build the QSAR model. A common approach involves using a genetic algorithm (GA) to select the most relevant descriptors, followed by Multiple Linear Regression (MLR) to establish the mathematical relationship. researchgate.nettandfonline.comtandfonline.com
For instance, a QSAR study on furan-pyrazole piperidine derivatives as Akt1 inhibitors used 3D and 2D autocorrelation descriptors selected by a genetic algorithm to build an MLR model. researchgate.nettandfonline.com The robustness and predictive power of such models are rigorously evaluated through internal validation (e.g., leave-one-out cross-validation, Q²LOO) and external validation using a separate test set of compounds. researchgate.nettandfonline.com Successful 3D-QSAR models have been developed for various pyrazole and piperidine derivatives, correlating steric and electrostatic fields with activities such as antihistamine effects and antimicrobial properties. rsc.orgnih.gov
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |
| Topological (2D) | Wiener Index | Molecular branching and compactness |
| Autocorrelation (2D/3D) | 3D-MoRSE | 3D structure information from electron diffraction |
| Geometrical (3D) | Molecular Volume | 3D space occupied by the molecule |
| Physicochemical (3D) | LogP | Lipophilicity/hydrophobicity |
| Field-Based (3D-QSAR) | CoMFA/CoMSIA Fields | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields |
Predictive Modeling of Theoretical Biological Activity
A well-validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of newly designed compounds in silico, before they are synthesized. This allows for the prioritization of candidates with the highest predicted potency, saving significant time and resources.
In a study of furan-pyrazole piperidine derivatives, the developed QSAR models were used to design 15 new derivatives, from which six potent candidates were proposed for further investigation based on their predicted activity. researchgate.nettandfonline.com Similarly, 3D-QSAR studies on antimicrobial pyrazole derivatives identified key structural features that were then used to design new compounds with enhanced in silico activity. rsc.org The contour maps generated from CoMFA and CoMSIA analyses are particularly useful, as they visually indicate regions around the molecular scaffold where modifications are likely to increase or decrease activity. For example, a contour map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. rsc.org
These predictive models, when combined with molecular docking studies, provide a comprehensive understanding of the ligand-receptor interactions and corroborate the findings from the QSAR analysis, ultimately guiding the rational design of more effective molecules.
In Silico Prediction of Activity Spectra
Beyond predicting the activity against a single target, computational methods can forecast the broader biological activity spectrum of a compound. This involves screening a molecule against a wide range of potential biological targets to predict various activities, from therapeutic effects to potential toxicities.
Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structure of a compound. mdpi.com For a heterocyclic aromatic amine like this compound, such predictions could suggest potential activities as an enzyme inhibitor, a receptor agonist/antagonist, or other pharmacological roles. mdpi.com For example, in silico screening of a library of heterocyclic compounds helped identify several hits with potential antimalarial activity, which were later confirmed by in vitro testing. nih.gov
Furthermore, in silico tools are crucial for predicting a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. rsc.org For primary aromatic amines, a significant concern is mutagenicity, which is often mediated by the formation of a reactive nitrenium ion. researchgate.net Computational methods based on quantum mechanics can calculate the stability of this nitrenium ion, providing a prediction of the compound's mutagenic potential. researchgate.net Other predictive workflows can model the metabolic biotransformation of heterocyclic amines, identifying potential metabolites and predicting which ones might be reactive with DNA. nih.govresearchgate.net These predictions are vital for early-stage safety assessment and for designing compounds with a lower risk of toxicity.
| Prediction Method | Application | Example for a Piperidine-Pyrazole Scaffold |
|---|---|---|
| PASS (Prediction of Activity Spectra for Substances) | Predicts a broad range of biological activities (e.g., antibacterial, enzyme inhibition). | Identification of potential unforeseen therapeutic uses or side effects. |
| Metabolism Prediction (e.g., Metaprint2D-react) | Predicts metabolic pathways and resulting metabolites. researchgate.net | Identifying likely sites of metabolism on the piperidine or pyrazole rings. |
| Toxicity Prediction (e.g., DEREK, MULTICASE) | Predicts potential toxicities like mutagenicity or carcinogenicity. researchgate.net | Assessing the likelihood of forming reactive nitrenium ions from the amine group. |
| ADME Prediction | Predicts pharmacokinetic properties like oral bioavailability and blood-brain barrier penetration. | Evaluating the "drug-likeness" based on Lipinski's Rule of Five. nih.gov |
Structure Activity Relationship Sar Studies and Derivatization Strategies for 2 Piperidin 4 Yl 2h Pyrazol 3 Ylamine
Systematic Structural Modifications of the Pyrazole (B372694) Ring
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for modification, each with the potential to significantly alter the compound's pharmacological profile.
Substituent Effects on the Pyrazole Nitrogen (N-1 and N-2)
The nitrogen atoms of the pyrazole ring are critical for its chemical properties and interactions with biological targets. While the piperidin-4-yl group is attached to the N-2 position in the parent compound, derivatization at the N-1 position can have profound effects.
Research on related pyrazole-based compounds has shown that N-alkylation or N-arylation can influence factors such as metabolic stability, solubility, and target-binding affinity. For instance, in other pyrazole series, the introduction of small alkyl groups at N-1 has been shown to enhance potency, potentially by optimizing the compound's orientation within a binding pocket. Conversely, bulky substituents might lead to steric hindrance, thereby reducing activity. The regioselectivity of such substitutions is a key consideration in synthetic strategies.
Substituent Effects on Pyrazole Ring Carbons (C-4 and C-5)
Modifications at the carbon positions of the pyrazole ring (C-4 and C-5) are crucial for exploring the surrounding chemical space and establishing key interactions with target proteins.
Substitutions at the C-4 position have been explored in various pyrazole-containing molecules. For example, the introduction of small alkyl or halo groups can modulate the electronic properties of the ring and influence binding affinity. In some kinase inhibitor scaffolds, a substituent at the C-4 position can project into a specific sub-pocket of the ATP-binding site, leading to increased potency and selectivity.
The C-5 position is adjacent to the amino group, and substituents here can directly impact its basicity and hydrogen-bonding capabilities. SAR studies on analogous 5-aminopyrazoles have indicated that the nature of the substituent at C-5 can be a determining factor for biological activity. For instance, the introduction of aryl or heteroaryl groups can lead to beneficial π-π stacking interactions with aromatic residues in a protein's active site.
Heteroatom and Functional Group Variations
Bioisosteric replacement of the pyrazole ring or the introduction of different functional groups can lead to derivatives with altered pharmacokinetic and pharmacodynamic properties. Replacing the pyrazole with other five-membered heterocycles like isoxazole (B147169) or triazole can change the hydrogen bonding pattern and electronic distribution, potentially leading to improved target engagement or a different selectivity profile.
Furthermore, modifications to the 3-amino group, such as acylation or sulfonylation, can modulate the compound's physicochemical properties and its ability to act as a hydrogen bond donor.
Modifications of the Piperidin-4-yl Moiety
Substitutions on the Piperidine (B6355638) Nitrogen
The nitrogen atom of the piperidine ring is a primary site for derivatization, allowing for the introduction of a wide range of substituents that can interact with the solvent-exposed region of a binding site or improve pharmacokinetic properties.
N-Alkyl and N-Aryl Substitutions: The nature of the substituent on the piperidine nitrogen can significantly impact activity. Studies on related piperidine-containing compounds have shown that N-alkylation can enhance potency and selectivity. For example, the introduction of small alkyl chains or functionalized alkyl groups can lead to improved interactions with the target protein. N-arylation can also be a viable strategy, with the aryl group potentially engaging in additional hydrophobic or aromatic interactions. The choice between alkyl and aryl substituents often depends on the specific topology of the target's binding site.
| Compound ID | Piperidine N-Substituent (R) | Biological Activity (IC50, nM) |
| 1a | -H | 500 |
| 1b | -CH3 | 250 |
| 1c | -CH2CH3 | 150 |
| 1d | -CH2Ph | 80 |
| 1e | -Ph | 120 |
Note: The data in this table is illustrative and based on general trends observed in related compound series. Specific values for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine derivatives would require dedicated experimental studies.
Isosteric Replacement of the Piperidine Ring
Key strategies for piperidine ring replacement include:
Ring Contraction and Opening: Altering the ring size or removing the cyclic constraint altogether has a profound impact on the conformational flexibility of the molecule. In studies on a series of pyrazole sulfonamide inhibitors, replacement of the piperidine ring with a smaller, four-membered azetidine (B1206935) ring led to a complete loss of enzyme inhibition. acs.orgnih.gov Similarly, a ring-opened, acyclic tertiary sulfonamide derivative also resulted in a significant drop in activity, which was presumed to be caused by an increased entropic penalty upon binding to the biological target. acs.orgnih.gov
Conformational Restriction: In contrast to increasing flexibility, constraining the piperidine ring into more rigid bicyclic systems can be beneficial. This strategy can reduce the entropic cost of binding and present substituents in a more defined orientation for optimal interaction with the target. acs.org For instance, incorporating the piperidine into an azabicyclo[3.2.1]octane core was found to boost potency approximately five-fold compared to the parent piperidine-containing compound. acs.org Other bicyclic bioisosteres, such as azaspiro[3.3]heptanes, have been developed as piperidine mimics that can advantageously alter lipophilicity and metabolic stability. researchgate.netresearchgate.net
The following table summarizes the impact of various isosteric replacements for the piperidine ring on the inhibitory activity of a pyrazole sulfonamide series.
| Modification | Piperidine Isostere | Relative Activity | Rationale/Observation |
| Ring Contraction | Azetidine | Complete loss of activity | Suboptimal geometry for target binding. nih.gov |
| Ring Opening | Acyclic Tertiary Amine | Significant drop in activity | Increased conformational flexibility leads to entropic penalty. nih.gov |
| Conformational Constraint | Azabicyclo[3.2.1]octane | ~5-fold increase in potency | Pre-organizes the molecule in a favorable conformation for binding. acs.org |
Investigation of the Linker Region
In the parent this compound, the pyrazole and piperidine rings are directly connected. However, derivatization strategies often involve the introduction of a linker between these two moieties to explore different regions of the target's binding pocket or to fine-tune physicochemical properties. The nature of this linker is critical, as its length, flexibility, and chemical composition can significantly influence binding affinity. nih.govnih.govbohrium.com
The introduction of a linker, such as a simple alkyl chain, between the pyrazole nitrogen and the piperidine ring would fundamentally alter the spatial relationship between these two key fragments.
Linker Length: Varying the length of an alkyl linker (e.g., from a direct bond to methylene (B1212753), ethylene, etc.) directly impacts the ability of the piperidine ring to access different sub-pockets of a target protein. A shorter linker provides a more rigid connection, while a longer linker allows for greater reach but may introduce a higher entropic penalty upon binding. bohrium.com
Incorporating heteroatoms (e.g., oxygen, nitrogen) into the linker can introduce valuable properties. Amide or urea (B33335) functionalities are commonly used as linkers in kinase inhibitors. nih.gov These groups can act as hydrogen bond donors and acceptors, forming specific, directional interactions with amino acid residues in the target's active site, which can significantly enhance binding affinity. nih.gov For example, studies on pyrazole-based inhibitors have shown that the two NH groups of a urea linker can form crucial hydrogen bonds with glutamate (B1630785) residues in the target kinase. nih.gov An ether linkage, on the other hand, can act as a hydrogen bond acceptor while providing more conformational flexibility than a more rigid amide bond. The choice of heteroatom-containing linker thus provides a powerful tool to modulate both the binding mode and the physical properties of the molecule.
Impact of Peripheral Substituents on Molecular Interactions
The introduction of stereocenters into the this compound scaffold can lead to derivatives with significantly different biological activities. The three-dimensional arrangement of atoms is critical for precise interaction with a chiral biological target like a protein. Numerous methods for the asymmetric synthesis of chiral pyrazole derivatives have been developed to access specific stereoisomers. nih.govresearchgate.netrsc.orguniovi.es
A clear example of stereochemical importance was observed in studies of conformationally restricted piperidine isosteres. When an azabicyclo[3.2.1]octane core was used, the stereochemistry of substituents on the bicyclic system was crucial for activity. In general, N-vicinal bridges required endo-stereochemistry for the most favorable inhibitory effect, while N-distal bridges were more effective with an exo-configuration. acs.orgnih.gov This demonstrates that even subtle changes in the spatial orientation of a substituent can dramatically alter binding affinity, as one stereoisomer may position a key functional group for optimal interaction while the other creates a steric clash or fails to engage with the target. acs.org
The nature of substituents on the aromatic and aliphatic rings directly influences the molecule's lipophilicity and electronic distribution, which are key determinants of binding affinity and pharmacokinetic properties.
Hydrophobic Contributions: The pyrazole ring itself can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine or tryptophan in a binding pocket. nih.govnih.gov Adding hydrophobic substituents to the piperidine ring or to aryl groups attached to the core scaffold can enhance binding by displacing water molecules from hydrophobic pockets, leading to a favorable entropic gain. SAR studies on related pyrazole inhibitors have explored a range of hydrophobic groups, including methyl, trifluoromethyl, and methoxy (B1213986) substituents, to optimize these interactions. acs.orgnih.gov
Electronic Contributions: The electronic properties of substituents on the pyrazole ring can have a significant impact on potency by modulating the ring's basicity and hydrogen-bonding capacity. mdpi.comnih.gov Electron-donating groups (EDGs) at the C3 position can increase the basicity of the pyrazole ring, while electron-withdrawing groups (EWGs) generally decrease it. nih.gov These changes affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. In one study, placing an EWG like a trifluoromethyl group on the pyrazole ring resulted in a drop in efficacy, whereas a methyl group was tolerated, highlighting the sensitivity of the target to the electronic nature of the pyrazole core. nih.gov Quantum chemical models have shown that substituents can influence the entire π-electronic system of the pyrazole ring, altering its aromaticity and interaction potential. rsc.orgrsc.org
The table below details the SAR of substituents on a phenyl group attached to a pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold, illustrating the impact of hydrophobic and electronic properties on inhibitory activity.
| Substituent (R) | Inhibitory Activity (IC50, µM) | Property |
| -H | 0.230 | Reference |
| 4-CH3 | 0.076 | Hydrophobic, Weakly Electron-Donating |
| 4-OCH3 | 0.175 | Hydrophobic, Electron-Donating |
| 4-F | 0.143 | Weakly Hydrophobic, Electron-Withdrawing |
| 4-CF3 | 0.212 | Hydrophobic, Strongly Electron-Withdrawing |
| 4-CN | 0.757 | Polar, Strongly Electron-Withdrawing |
Data adapted from studies on NAAA inhibitors. acs.orgnih.gov
Theoretical and in Vitro Investigations of Biological Activity Mechanisms of 2 Piperidin 4 Yl 2h Pyrazol 3 Ylamine
In Vitro Mechanistic Studies of Enzyme/Receptor Interactions
No specific in vitro studies detailing the mechanistic interactions of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine with the following enzymes and receptors have been identified.
Kinase Inhibition (e.g., ERK, CDK4/6)
There is no available data from in vitro kinase inhibition assays to define the activity of this compound against Extracellular signal-regulated kinase (ERK) or Cyclin-dependent kinases 4 and 6 (CDK4/6). While some pyrazole-containing compounds have been investigated as CDK inhibitors, specific IC50 or Ki values for this compound are not documented. For instance, a series of 4-(pyrazol-4-yl)-pyrimidines has been reported as selective inhibitors of CDK4/6. nih.gov Additionally, some N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been evaluated as potential CDK2 inhibitors. nih.gov However, these are structurally distinct from the subject compound.
Receptor Binding and Functional Assays (e.g., GABAA Receptor, Adenosine (B11128) Receptors, 5-HT1A Receptor, SERT Transporter)
Specific data from receptor binding and functional assays for this compound are not available.
GABAA Receptor: While analogues of 5-(piperidin-4-yl)-3-hydroxypyrazole have been synthesized and characterized as antagonists at the α1β2γ2 GABAA receptor, no such data exists for this compound. nih.gov
Adenosine Receptors: A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones have been found to have affinity for the adenosine A1 receptor, and pyrazolo[3,4-d]pyridazines have been investigated as adenosine receptor ligands. nih.govnih.gov However, the binding affinity of this compound for adenosine receptors has not been reported.
5-HT1A Receptor: There are no published studies on the binding affinity of this compound for the 5-HT1A receptor. Structurally related compounds containing a piperidine (B6355638) or piperazine (B1678402) moiety have been investigated for their 5-HT1A receptor binding affinities. mdpi.comnih.gov
SERT Transporter: The inhibitory activity of this compound on the serotonin (B10506) transporter (SERT) has not been documented. Some 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been identified as high-affinity ligands for SERT. nih.gov
Other Relevant Biological Targets (e.g., FABP4, MAO, DHFR)
Information regarding the in vitro activity of this compound against the following targets is not available.
FABP4: No studies have been found that investigate the inhibitory effect of this compound on Fatty Acid-Binding Protein 4 (FABP4).
MAO: While some piperidyl-thienyl and 2-pyrazoline (B94618) derivatives of chalcones have been tested for their monoamine oxidase (MAO) inhibitory activity, and pyridazinobenzylpiperidine derivatives have been evaluated as MAO inhibitors, there is no specific data for this compound. nih.govnih.gov
DHFR: A novel series of pyrazole (B372694) analogues has been designed and screened for their in vitro antimicrobial and Dihydrofolate Reductase (DHFR) inhibition activity. nih.gov However, the inhibitory potential of this compound against DHFR has not been reported.
Cell-Based Assays for Understanding Cellular Pathways (In Vitro Only)
No in vitro cell-based assay results have been published for this compound to elucidate its effects on cellular pathways.
Cell Cycle Analysis (e.g., G2/M phase arrest)
There is no available data from cell cycle analysis studies to determine the effect of this compound on cell cycle progression. Specifically, there are no reports of this compound inducing G2/M phase arrest in any cell line. While some pyrazole derivatives have been shown to induce cell cycle arrest, these findings cannot be directly extrapolated to this compound. nih.govresearchgate.net
Apoptosis Induction Studies
There are no published in vitro studies that have investigated the potential of this compound to induce apoptosis. While various novel pyrazole derivatives have been reported to induce apoptosis in cancer cells, similar studies for the specific compound of interest are absent from the literature. nih.govnih.gov
Data Tables
Due to the absence of specific experimental data for this compound in the public domain, no data tables can be generated.
Target Engagement Studies within Cellular Contexts
No studies were found that investigated the target engagement of this compound within a cellular context. There is no available data from methods such as the cellular thermal shift assay (CETSA), in-cell westerns, or other techniques that would confirm the binding of this compound to a specific biological target in a cellular environment.
Elucidation of Molecular Mechanism of Action
Binding Kinetic and Thermodynamic Characterization (In Vitro)
There is a lack of publicly available research on the in vitro binding kinetics and thermodynamics of this compound. Consequently, no data on its association rate (k_on), dissociation rate (k_off), dissociation constant (K_d), or thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) upon binding to a biological target could be retrieved.
Predictive Models for Biological Activity (Computational)
Application of PASS (Prediction of Activity Spectra for Biologically Active Substances)
No published studies were found that have applied the PASS software to predict the biological activity spectrum of this compound.
Machine Learning Algorithms for Activity Prediction
While machine learning is a widely used tool for predicting the biological activity of chemical compounds, no specific models or studies were identified that have been developed or applied to predict the activity of this compound.
Based on a thorough review of the available scientific literature, the specific data required to construct a detailed and scientifically accurate article on the "," as per the provided outline, does not appear to be publicly available at this time. The absence of research on this specific compound prevents a factual and evidence-based discussion of its target engagement, mechanism of action, and predicted biological activities. Therefore, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and data integrity.
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies
The efficient and sustainable synthesis of complex molecules is a primary goal of modern organic chemistry. Future research into the synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine could benefit from the adoption of next-generation methodologies that offer improvements in yield, purity, and environmental impact over classical approaches.
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comrsc.orggalchimia.comscilit.comnih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and safety. mdpi.comscilit.com A potential flow-based synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification of intermediates. rsc.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of N-heterocycles. ijpsjournal.commdpi.comrsc.orgnih.gov The application of microwave irradiation to the cyclocondensation and functionalization steps in the synthesis of pyrazole (B372694) and piperidine (B6355638) derivatives could provide a more efficient route to the target compound. ijpsjournal.commdpi.com
Novel Catalytic Systems: The development of novel catalysts could also pave the way for more efficient syntheses. For instance, the use of transition-metal catalysts could facilitate the construction of the pyrazole ring with high regioselectivity. nih.gov Furthermore, the exploration of green catalysts and solvent systems would align with the principles of sustainable chemistry. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction conditions. mdpi.comscilit.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased reaction rates, and potentially higher yields. ijpsjournal.comrsc.org |
| Novel Catalytic Systems | Improved efficiency, higher selectivity, and greener reaction profiles. nih.govnih.gov |
Advanced Characterization of Complex Solid-State Forms
The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. solitekpharma.comyoutube.comrroij.comaurigaresearch.com A thorough investigation of the solid-state forms of this compound is therefore crucial for its potential development as a therapeutic agent.
Polymorphism Screening: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in pharmaceutical development. solitekpharma.comaurigaresearch.com Advanced screening techniques, combining experimental and computational approaches, could be employed to identify and characterize different polymorphs of this compound.
Advanced Analytical Techniques: A suite of advanced analytical techniques would be essential for the comprehensive characterization of the solid-state forms.
Solid-State NMR (ssNMR): This technique can provide detailed information about the local molecular environment and conformation of the compound in the solid state, aiding in the differentiation of polymorphs. nih.govacs.orgresearchgate.netresearchgate.netdur.ac.uk
Synchrotron X-ray Diffraction: For microcrystalline or weakly diffracting samples, synchrotron radiation offers significantly higher intensity than conventional X-ray sources, enabling the determination of crystal structures from very small single crystals or even from powder data. numberanalytics.comsynchrotron-analysis.chpharmtech.comroyalsocietypublishing.org
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining the thermal stability and phase transitions of different solid forms. solitekpharma.com
| Characterization Technique | Information Gained |
| Solid-State NMR (ssNMR) | Elucidation of molecular conformation and packing in the solid state. nih.govresearchgate.net |
| Synchrotron X-ray Diffraction | High-resolution crystal structure determination from small or weakly diffracting samples. numberanalytics.compharmtech.com |
| Differential Scanning Calorimetry (DSC) | Identification of melting points, phase transitions, and purity. solitekpharma.com |
Integration of Multiscale Computational Approaches
Computational chemistry has become an indispensable tool in modern drug discovery and development, offering insights that can guide experimental work. eurasianjournals.comeurasianjournals.com For this compound, a multiscale computational approach could provide a deeper understanding of its chemical and biological properties.
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netkfupm.edu.sanih.gov These calculations can help in understanding the molecule's stability, preferred conformations, and potential reaction mechanisms. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target. researchgate.netkfupm.edu.saijirss.com This can provide insights into the flexibility of the molecule and the nature of its intermolecular interactions. ijirss.com
Predictive Modeling: Computational models can be developed to predict various properties of the compound, such as its solubility, permeability, and potential for off-target effects. This can help in prioritizing experimental studies and in the early identification of potential liabilities.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic signatures. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and intermolecular interactions. researchgate.netijirss.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity and physicochemical properties. ijirss.com |
Identification of Novel Biological Targets and Therapeutic Applications (Theoretical)
The pyrazole and piperidine scaffolds are present in numerous biologically active compounds, suggesting a wide range of potential therapeutic applications for this compound. nih.govnih.govnih.govresearchgate.netmdpi.com Theoretical approaches can be used to identify potential biological targets and guide the design of future experimental studies.
Pharmacophore Modeling and Virtual Screening: Based on the structures of known ligands for various biological targets, a pharmacophore model for this compound can be generated. nih.govclinicsearchonline.orgacs.orgscitechjournals.com This model can then be used to perform virtual screening of databases of biological targets to identify potential protein binding partners.
Molecular Docking: Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active sites of potential biological targets. kfupm.edu.sanih.govnih.gov This can help in prioritizing targets for experimental validation.
Potential Therapeutic Areas: Given the prevalence of the pyrazole and piperidine moieties in drugs targeting the central nervous system, inflammation, and infectious diseases, these are logical starting points for theoretical exploration. For instance, many pyrazole derivatives have shown anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net The piperidine moiety is a common feature in many CNS-active drugs. nih.gov Therefore, theoretical studies could explore the potential of this compound as an inhibitor of kinases, proteases, or G-protein coupled receptors involved in these disease areas.
| Theoretical Approach | Purpose |
| Pharmacophore Modeling | To identify key chemical features responsible for biological activity and screen for potential targets. nih.govacs.org |
| Molecular Docking | To predict the binding orientation and affinity of the compound to a specific protein target. nih.govnih.gov |
| Target Fishing | To identify potential biological targets based on ligand similarity to known drugs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





